molecular formula C18H19FN2O4S B2406147 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide CAS No. 926032-24-8

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide

Cat. No.: B2406147
CAS No.: 926032-24-8
M. Wt: 378.42
InChI Key: OQPFUIPTFVTQEB-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide is a complex organic compound that features a unique structure combining a benzo[f][1,4]oxazepine ring with a fluorophenyl group and a methanesulfonamide moiety

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-2-21-9-10-25-17-8-7-15(11-16(17)18(21)22)20-26(23,24)12-13-3-5-14(19)6-4-13/h3-8,11,20H,2,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPFUIPTFVTQEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide typically involves multiple steps:

    Formation of the Benzo[f][1,4]oxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as a substituted aniline and a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with a suitable nucleophile.

    Attachment of the Methanesulfonamide Moiety: This is typically done through a sulfonation reaction using methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated purification systems to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl group and the benzo[f][1,4]oxazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and various electrophiles for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Pharmacological Applications

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide has shown promise in various pharmacological studies:

Anti-inflammatory Activity : The compound exhibits significant anti-inflammatory properties. Research indicates that it may inhibit specific enzymes involved in inflammatory pathways, potentially providing therapeutic benefits for conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been observed to inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which can protect cells from oxidative stress and may have implications for aging and neurodegenerative diseases.

Cancer Research

Recent investigations have explored the anticancer potential of compounds related to this compound. Studies have indicated that similar oxazepine derivatives exhibit significant growth inhibition against various cancer cell lines:

Compound Cell Line Percent Growth Inhibition (PGI)
Compound ASNB-1986.61%
Compound BOVCAR-885.26%
Compound CNCI-H46075.99%

These findings highlight the potential of this compound as a lead structure for developing anticancer therapies.

Case Studies

Several case studies have documented the efficacy of compounds similar to this compound:

In Vivo Studies

Research involving animal models has demonstrated the anti-inflammatory effects of similar compounds in reducing edema and pain associated with inflammatory conditions.

In Vitro Antimicrobial Testing

Laboratory tests have shown that derivatives exhibit varying degrees of antimicrobial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa, suggesting their potential use in treating infections.

Mechanism of Action

The mechanism of action of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(4-chlorophenyl)methanesulfonamide
  • N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(4-bromophenyl)methanesulfonamide

Uniqueness

The uniqueness of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can significantly influence its reactivity and interaction with biological targets compared to its chloro- and bromo- counterparts.

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydrobenzo-fused oxazepine core with an ethyl substituent and a methanesulfonamide group. This unique structural arrangement is believed to confer distinct pharmacological properties that differentiate it from other similar compounds.

Property Value
Molecular Formula C₁₇H₁₆F₂N₂O₄S
Molecular Weight 382.4 g/mol
CAS Number 922553-55-7

Research indicates that compounds with similar structures can modulate immune responses and induce differentiation in acute myeloid leukemia (AML) cells. Specifically, this compound may enhance CD11b expression in certain cell lines, suggesting potential applications in cancer therapy and immunomodulation.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

  • Ethyl Group : The presence of the ethyl substituent has been shown to enhance activity compared to smaller alkyl groups.
  • Methanesulfonamide Group : This functional group contributes to the compound's reactivity and potential as a kinase inhibitor.
  • Tetrahydrobenzo[f][1,4]oxazepine Core : This core structure is critical for the compound's pharmacological effects.

1. Induction of Differentiation in AML Cells

A study focused on the differentiation-inducing properties of compounds similar to this compound revealed that these compounds could effectively induce differentiation in AML cells. The SAR studies indicated that modifications to the substituents significantly impacted the efficacy of differentiation .

2. Immune Modulation

Another research highlighted the compound's ability to upregulate CD11b expression in specific immune cell lines. This suggests its potential role as an immunomodulator, which could be beneficial in therapeutic contexts where immune response modulation is required.

Summary of Biological Activities

Biological Activity Details
Cancer Therapy Potential Induces differentiation in AML cells
Immunomodulation Upregulates CD11b expression
Kinase Inhibition Potential applications in targeted therapies

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